molecular formula C11H9ClN2O2 B2520666 Ethyl 4-chlorocinnoline-3-carboxylate CAS No. 860776-85-8

Ethyl 4-chlorocinnoline-3-carboxylate

Cat. No.: B2520666
CAS No.: 860776-85-8
M. Wt: 236.66
InChI Key: IJSRLSPZAHLSHV-UHFFFAOYSA-N
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Description

Ethyl 4-chlorocinnoline-3-carboxylate is a chemical compound with the molecular formula C11H9ClN2O2 and a molecular weight of 236.66 g/mol . It is a derivative of cinnoline, a heterocyclic aromatic organic compound. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Scientific Research Applications

Ethyl 4-chlorocinnoline-3-carboxylate has several applications in scientific research, including:

Safety and Hazards

Ethyl 4-chlorocinnoline-3-carboxylate has been classified with the GHS07 pictogram and has a signal word of warning . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Quinoline heterocycles, which include Ethyl 4-chlorocinnoline-3-carboxylate, occur widely among medicinally important natural products. They exhibit interesting biological and pharmacological properties, such as antimalarial, antibacterial, anti-asthmatic, antihypertensive, anti-inflammatory, immunosuppressive activity, antileishmanial activity, and anticancer properties . Therefore, the future directions of this compound could be in the development of new drugs and therapies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-chlorocinnoline-3-carboxylate typically involves the reaction of 4-chlorocinnoline-3-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with efficient stirring and temperature control systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chlorocinnoline-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Oxidation Reactions: It can be oxidized to form higher oxidation state compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic media.

Major Products Formed

    Substitution Reactions: Products include ethyl 4-aminocinnoline-3-carboxylate and ethyl 4-thiocinnoline-3-carboxylate.

    Reduction Reactions: Products include ethyl 4-chloro-3-aminocinnoline and ethyl 4-chloro-3-hydroxycinnoline.

    Oxidation Reactions: Products include ethyl 4-chloro-3-cinnolinecarboxylic acid derivatives.

Mechanism of Action

The mechanism of action of ethyl 4-chlorocinnoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Ethyl 4-chlorocinnoline-3-carboxylate can be compared with other cinnoline derivatives, such as:

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

ethyl 4-chlorocinnoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c1-2-16-11(15)10-9(12)7-5-3-4-6-8(7)13-14-10/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJSRLSPZAHLSHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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